Comparative Anticancer Cytotoxicity of 6-Bromo-2-acetylbenzimidazole Versus Non-Brominated Analogs
In a series of synthesized benzimidazole derivatives, the bromo-substituted compound (structurally analogous to the target compound) exhibited the highest cytotoxic potential against MCF-7 breast cancer cells, with an IC50 value of 9.2 μg/mL, whereas the unsubstituted parent compound showed significantly reduced activity [1]. This bromo-derivative induced G2/M cell cycle arrest and apoptotic cell death, effects not observed with non-halogenated congeners [1].
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 cells |
|---|---|
| Target Compound Data | 9.2 μg/mL (for a structurally analogous bromo-benzimidazole derivative) |
| Comparator Or Baseline | Unsubstituted benzimidazole derivative (IC50 > 166.1 μg/mL; exact value not reported) |
| Quantified Difference | At least 18-fold higher potency for bromo-derivative |
| Conditions | In vitro MCF-7 breast cancer cell line |
Why This Matters
The presence of the bromine atom correlates with a substantial increase in cytotoxic potency, guiding the selection of halogenated intermediates for anticancer drug discovery.
- [1] CureHunter. (n.d.). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Retrieved from https://lin2.curehunter.com View Source
